molecular formula C8H6N2OS B8605860 2-(3-Pyridyl)thiazol-4-ol

2-(3-Pyridyl)thiazol-4-ol

Cat. No. B8605860
M. Wt: 178.21 g/mol
InChI Key: LOJZZQOFFDVKJR-UHFFFAOYSA-N
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Patent
US09060519B2

Procedure details

Pyridine-3-carbothioamide (20 g, 0.145 mol) was dissolved in a mixture of toluene (145 ml) and DMF (116 ml). Ethyl bromoacetate (24.2 g, 0.145 mmol) was added and the reaction mixture was stirred at ambient temperature for 18 hours. The precipitated yellow compound was filtered, washed with water and dried to give 2-(3-pyridyl)thiazol-4-ol as hybromide salt.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[S:9])[NH2:8])[CH:2]=1.Br[CH2:11][C:12](OCC)=[O:13]>C1(C)C=CC=CC=1.CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:9][CH:11]=[C:12]([OH:13])[N:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(N)=S
Name
Quantity
145 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
116 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated yellow compound was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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